molecular formula C10H7F4N B6310986 2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, 98% CAS No. 2088942-54-3

2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, 98%

Cat. No. B6310986
CAS RN: 2088942-54-3
M. Wt: 217.16 g/mol
InChI Key: SMSIPRQRLUSPKG-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluorocyclobuten-4-yl)aniline, referred to as TFCA, is an organofluorine compound with a wide range of applications in scientific research. It is a highly stable, non-toxic, and easily synthesized compound that has been used in a variety of research fields, including materials science, organic chemistry, biochemistry, and pharmacology. TFCA has been used in a variety of laboratory experiments, ranging from basic research to drug development.

Scientific Research Applications

TFCA has been used in a variety of scientific research applications, ranging from materials science to organic chemistry. In materials science, TFCA has been used to synthesize polymers, such as polyimides, for use in electronics and photovoltaics. In organic chemistry, TFCA has been used as a catalyst for the synthesis of a variety of compounds, such as alcohols, amides, and esters. In biochemistry, TFCA has been used to study the mechanism of action of enzymes and to develop drugs. In pharmacology, TFCA has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of TFCA is not well understood. However, it is believed that TFCA acts as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which allows for the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFCA are not well understood. However, it is believed that TFCA can act as a catalyst in the synthesis of a variety of compounds, such as alcohols, amides, and esters. It is also believed that TFCA can act as a Lewis acid, which can facilitate the formation of covalent bonds. In addition, TFCA can act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.

Advantages and Limitations for Lab Experiments

The use of TFCA in laboratory experiments has a number of advantages. TFCA is a highly stable, non-toxic compound that is easily synthesized and has a high purity. In addition, TFCA can be used to synthesize a variety of compounds, such as alcohols, amides, and esters. However, there are some limitations to the use of TFCA in laboratory experiments. TFCA is not soluble in water, which can limit its use in certain experiments. In addition, TFCA can react with certain compounds, such as acids and bases, which can limit its use in certain experiments.

Future Directions

The use of TFCA in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the use of TFCA in drug development. TFCA could be used to synthesize new drugs, or to study the pharmacokinetics and pharmacodynamics of existing drugs. In addition, TFCA could be used to study the mechanism of action of enzymes, or to synthesize polymers for use in electronics and photovoltaics. Finally, TFCA could be used to study the structure and reactivity of molecules, or to study the structure and reactivity of proteins.

Synthesis Methods

TFCA can be synthesized in a variety of ways. The most common method is the palladium-catalyzed cross-coupling reaction between 2,2,3,3-tetrafluorocyclobuten-4-yl bromide and aniline. This reaction produces a high yield of TFCA, with a purity of up to 98%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 70-100 °C.

properties

IUPAC Name

2-(3,3,4,4-tetrafluorocyclobuten-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c11-9(12)5-7(10(9,13)14)6-3-1-2-4-8(6)15/h1-5H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIPRQRLUSPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(C2(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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